

Ivarmacitinib Sulfate vs. Placebo: A Comparative Analysis of Clinical Trial Results

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Compound of Interest

Compound Name: Ivarmacitinib sulfate

Cat. No.: B10860436

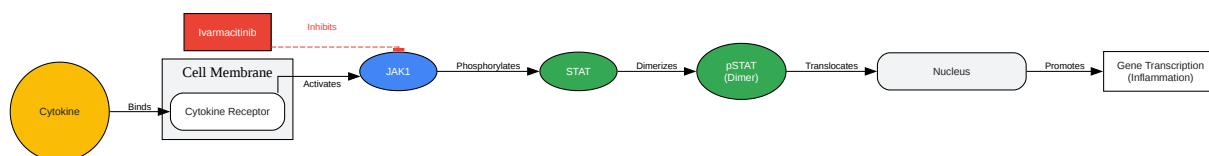
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Ivarmacitinib is an investigational, orally administered, selective Janus kinase 1 (JAK1) inhibitor being developed for the treatment of various inflammatory and autoimmune diseases.^{[1][2]} Clinical trials have evaluated its efficacy and safety against placebo in conditions such as atopic dermatitis, alopecia areata, and rheumatoid arthritis. This guide provides a comprehensive comparison of the available clinical trial data, detailing experimental protocols and summarizing quantitative outcomes.

Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in immunity and inflammation.^[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.^{[2][3]}

Ivarmacitinib selectively inhibits JAK1, which is involved in the signaling of several key cytokines implicated in autoimmune diseases, including IL-4, IL-13, and IFN- γ .^{[2][3]} By blocking JAK1, ivarmacinib disrupts this signaling cascade, thereby reducing the inflammatory processes that drive these conditions.^[1] Its selectivity for JAK1 over other JAK isoforms like JAK2 is intended to minimize off-target effects, such as anemia, which can be associated with JAK2 inhibition.^[2]



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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ivarmacitinib.

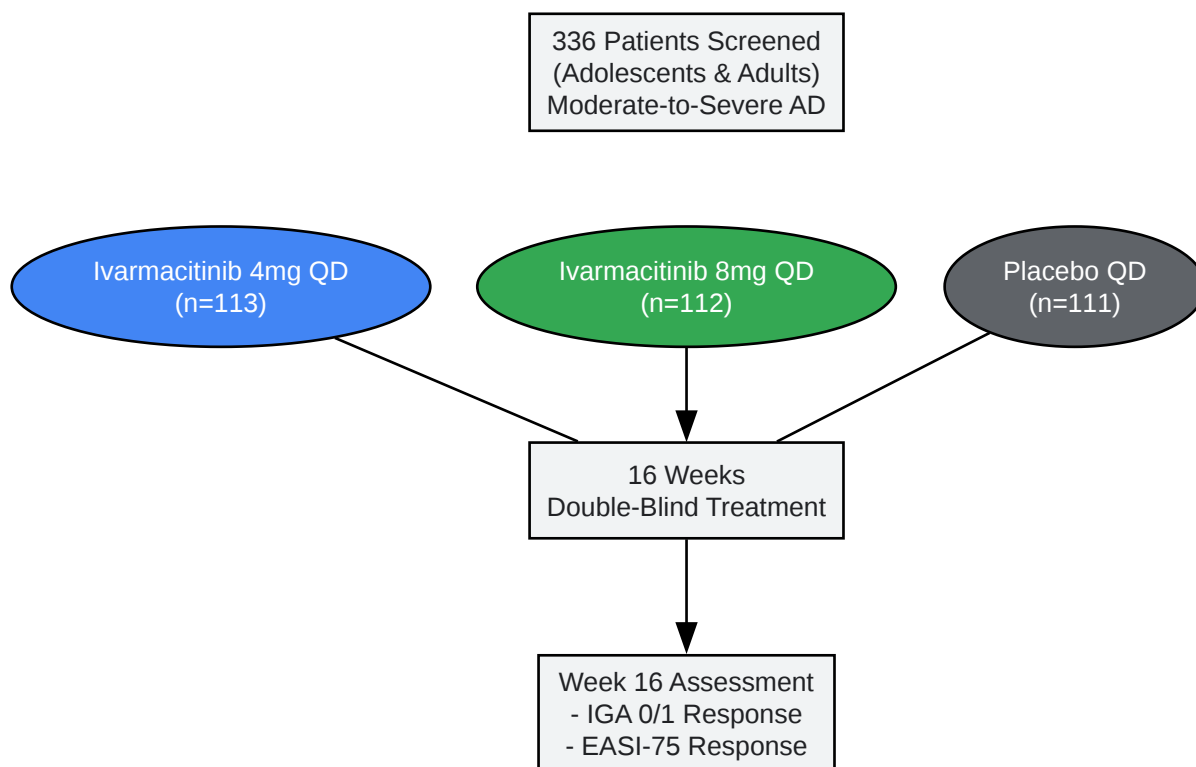
Atopic Dermatitis (AD)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial (QUARTZ3) was conducted to assess the efficacy and safety of ivarmacitinib in adolescents and adults with moderate-to-severe atopic dermatitis.[4][5]

Experimental Protocol

- Study Design: Participants were randomized in a 1:1:1 ratio to receive one of three treatments for a 16-week period.[4][6]
- Patient Population: The trial enrolled 336 patients aged 12 to 75 years with moderate-to-severe AD.[4]
- Intervention:
 - Ivarmacitinib 4 mg, administered orally once daily (QD).
 - Ivarmacitinib 8 mg, administered orally once daily (QD).
 - Placebo, administered orally once daily (QD).[4]
- Primary Endpoints: The co-primary endpoints were the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-

grade improvement from baseline, and the proportion of patients achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 16.[6][7]



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Caption: Workflow of the Phase 3 clinical trial for Ivarmacitinib in Atopic Dermatitis.

Quantitative Data Summary: Atopic Dermatitis

Endpoint (at Week 16)	Ivamacitinib 4 mg (n=113)	Ivamacitinib 8 mg (n=112)	Placebo (n=111)
Efficacy			
IGA Score 0/1 (%) [4] [8] [7] [9]	36.3	42.0	9.0
EASI-75 Response (%) [4] [8] [7] [9]	54.0	66.1	21.6
≥4-point Itch Improvement (%) [9]	37.2	40.2	12.6
Safety			
Treatment-Emergent AEs (%) [4] [9]	69.0	66.1	64.9
Serious AEs (%) [4] [9]	2.7	1.8	2.7

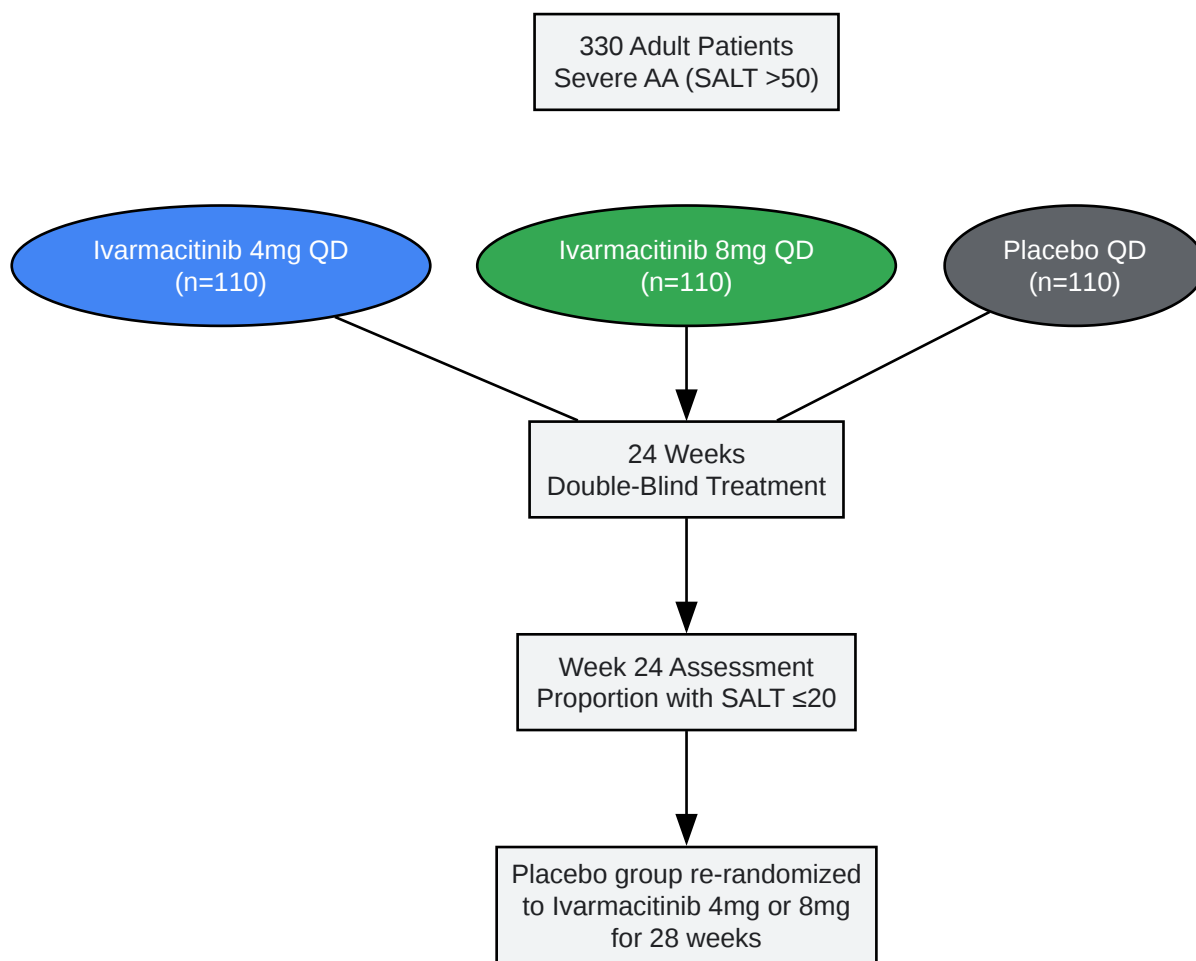
Alopecia Areata (AA)

A Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of ivamacitinib in adults with severe alopecia areata.[\[10\]](#)[\[11\]](#)

Experimental Protocol

- Study Design: Participants were randomized (1:1:1) to receive ivamacitinib or placebo for 24 weeks. Following this period, patients in the placebo group were re-randomized to receive one of the ivamacitinib doses for an additional 28-week extension.[\[10\]](#)[\[11\]](#)
- Patient Population: The study included 330 adult patients with severe AA, defined as ≥50% scalp hair loss.[\[10\]](#)[\[11\]](#)
- Intervention:
 - Ivamacitinib 4 mg, orally QD.
 - Ivamacitinib 8 mg, orally QD.

- Placebo, orally QD.[10]
- Primary Endpoint: The primary endpoint was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of ≤ 20 (indicating $\geq 80\%$ scalp hair coverage) at Week 24.[10]



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Caption: Workflow of the Phase 3 clinical trial for Ivarmacitinib in Alopecia Areata.

Quantitative Data Summary: Alopecia Areata

Endpoint (at Week 24)	Ivarmacitinib 4 mg (n=110)	Ivarmacitinib 8 mg (n=110)	Placebo (n=110)
Efficacy			
SALT Score ≤ 20 (%) [10][11]	34.9	40.6	9.0
Safety			
Treatment-Emergent AEs (%) [10][11]	77.1	84.7	75.5

Note: No deaths, major adverse cardiovascular events, or thromboembolic events were reported during the trial.[10] A prior Phase 2 study in 94 patients with moderate-to-severe AA also showed significant improvement in SALT scores compared to placebo.[12][13]

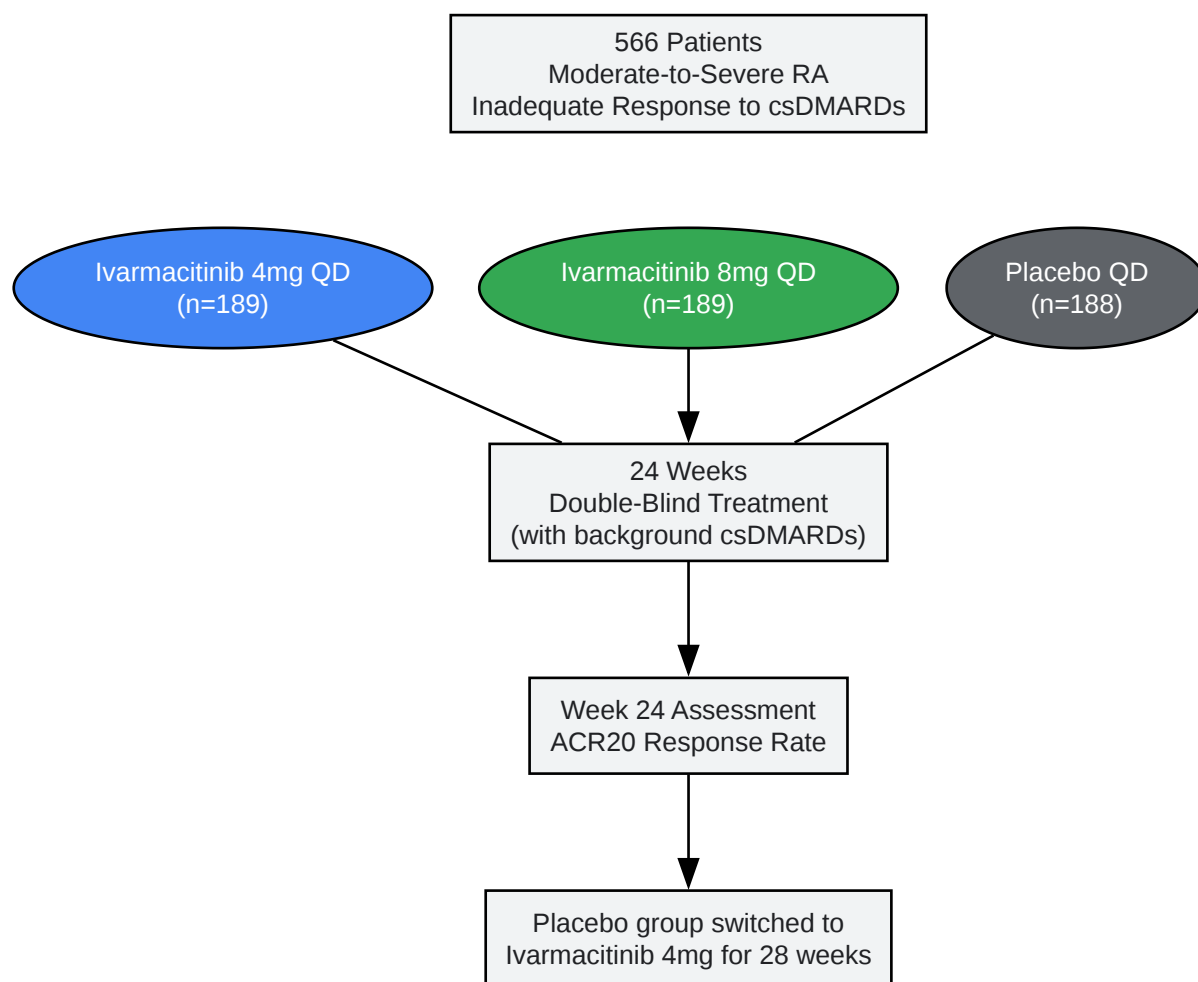
Rheumatoid Arthritis (RA)

A Phase 3, randomized, double-blind, placebo-controlled trial was conducted to evaluate ivarmacitinib in patients with moderate-to-severe active rheumatoid arthritis who had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[14][15]

Experimental Protocol

- Study Design: Patients were randomized 1:1:1 to receive treatment for 24 weeks. Patients on placebo were switched to ivarmacitinib 4 mg for an additional 28 weeks.[14][15][16]
- Patient Population: The trial included 566 patients with moderate-to-severe active RA.[15]
- Intervention:
 - Ivarmacitinib 4 mg, orally QD (with background csDMARDs).
 - Ivarmacitinib 8 mg, orally QD (with background csDMARDs).
 - Placebo, orally QD (with background csDMARDs).[14][15]

- Primary Endpoint: The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology response criteria (ACR20) at week 24.^{[14][15]}



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Caption: Workflow of the Phase 3 clinical trial for Ivarmacitinib in Rheumatoid Arthritis.

Quantitative Data Summary: Rheumatoid Arthritis

Endpoint (at Week 24)	Ivarmacitinib 4 mg (n=189)	Ivarmacitinib 8 mg (n=189)	Placebo (n=188)
Efficacy			
ACR20 Response Rate (%) ^{[14][15]}	70.4	75.1	40.4
Safety			
Treatment-Emergent AEs (%) ^{[14][15]}	81.5	90.5	79.3

Note: Infection-related TEAEs were reported to be slightly higher in the ivarmacitinib groups compared to placebo.^{[14][15]}

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